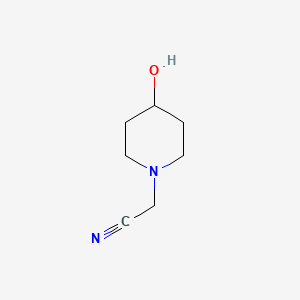

2-(4-Hydroxypiperidin-1-YL)acetonitrile

概要

説明

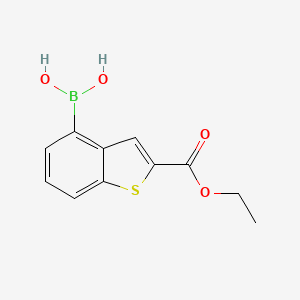

2-(4-Hydroxypiperidin-1-YL)acetonitrile is a chemical compound with the CAS Number: 78503-67-0 . It has a molecular weight of 140.19 and its IUPAC name is (4-hydroxy-1-piperidinyl)acetonitrile .

Synthesis Analysis

Piperidine derivatives, such as 2-(4-Hydroxypiperidin-1-YL)acetonitrile, are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

2-(4-Hydroxypiperidin-1-YL)acetonitrile is a powder that should be stored at a temperature of 2-8°C . The boiling point was not specified in the search results .科学的研究の応用

Hydrophilic Interaction Chromatography (HILIC)

Hydrophilic interaction chromatography (HILIC) is a valuable technique for the separation of polar, weakly acidic, or basic samples, including drugs and metabolites. HILIC operates on polar columns in aqueous-organic mobile phases rich in organic solvents, such as acetonitrile. This method enhances ionization in mass spectrometry compared to higher water concentration mobile phases used in reversed-phase liquid chromatography, making it popular for analyzing compounds like 2-(4-Hydroxypiperidin-1-yl)acetonitrile (Jandera, 2011).

DNA Interaction Studies

Studies on minor groove binders, such as Hoechst 33258, which is structurally similar to 2-(4-Hydroxypiperidin-1-yl)acetonitrile, provide insights into the interaction of small molecules with DNA. These compounds are used for fluorescent DNA staining, revealing their potential in bioanalytical applications and drug design (Issar & Kakkar, 2013).

Environmental Toxicology

Research on the environmental impact and toxicology of various compounds, including herbicides like 2,4-D, offers insights into the broader applications of chemical analysis and environmental safety assessments. Such studies highlight the importance of understanding the ecological and health-related effects of chemical compounds, including those structurally related or functionally similar to 2-(4-Hydroxypiperidin-1-yl)acetonitrile (Zuanazzi, Ghisi, & Oliveira, 2020).

Photocatalytic Degradation Studies

The photocatalytic degradation of organic compounds on TiO2 powders, including pollutants like acetonitrile, demonstrates the application of 2-(4-Hydroxypiperidin-1-yl)acetonitrile in environmental remediation. This research underscores the potential of photocatalytic processes in the abatement of organic pollutants in air and water, contributing to environmental protection efforts (Davit, Martra, & Coluccia, 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

特性

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-2,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOKDKWZEBTZOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2636470.png)

![3-amino-N-(2,5-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2636473.png)

![3-[(Thiophen-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2636474.png)

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2636479.png)

![4-Ethyl-5-fluoro-6-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2636482.png)

triazin-4-one](/img/structure/B2636483.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide](/img/structure/B2636485.png)